molecular formula C10H14O4 B8340059 5-Butyloxy-2-hydroxymethyl-4-pyranone

5-Butyloxy-2-hydroxymethyl-4-pyranone

Cat. No.: B8340059
M. Wt: 198.22 g/mol
InChI Key: TWRIZWOOSBDWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyloxy-2-hydroxymethyl-4-pyranone is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-butoxy-2-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C10H14O4/c1-2-3-4-13-10-7-14-8(6-11)5-9(10)12/h5,7,11H,2-4,6H2,1H3

InChI Key

TWRIZWOOSBDWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=COC(=CC1=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

48.3 g (0.352 mole) 1-butyl bromide are added at ambient temperature, with vigorous stirring, to a mixture of 50 g (0.352 mole) kojic acid, 48.7 g (0.352 mole) potassium carbonate, 1 g potassium iodide and 420 mL anhydrous dimethylformamide. Thereafter, the reaction mixture is stirred for 3 hours at 90° C. After cooling, the solvent is removed under vacuum and the residue is mixed with water and extracted with dichloromethane. The organic phase is separated off and dried, the solvent is evaporated and the residue is recrystallized from ethyl acetate. There is obtained a solid, colorless product; m.p. 68°-73° C.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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